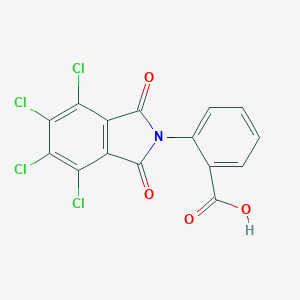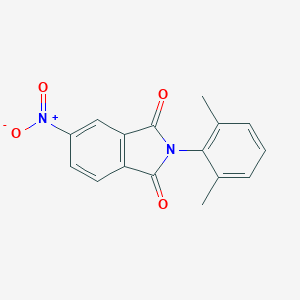![molecular formula C15H10Cl2N2O2 B434158 2-{[(3,4-dichlorophenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione CAS No. 293766-12-8](/img/structure/B434158.png)
2-{[(3,4-dichlorophenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-{[(3,4-dichlorophenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione” is a chemical compound that belongs to the class of isoindole-1,3-dione derivatives, commonly known as phthalimides . These compounds represent an important class of biological and pharmaceutical compounds, including indole alkaloids . They are widespread structural motifs in a plethora of different natural products .
Synthesis Analysis
The synthesis of isoindole-1,3-dione derivatives usually involves the condensation of a phthalic anhydride with primary amines . An efficient strategy to construct isoindole-1,3-dione building blocks is convenient for the preparation of multifunctionalized isoindole-1,3-dione cores . Various synthetic methods have been documented in the literature .Molecular Structure Analysis
The skeletal representation of the fused heterocyclic ring system depicts the common planes in the A–B and B–C ring system . Compared with ordinary isoindole-1,3-dione derivatives, tricyclic isoindole-1,3-dione derivatives prepared in the present report have multiple rings, complex and variable structures .Chemical Reactions Analysis
The overall transformation involved in the synthesis of these compounds involves the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions . The benzannulation of tetraynes and imidazole derivatives in a green, waste-free transformation with a high atom economy in toluene yielded isoindole-1,3-dione derivatives as the major product .科学的研究の応用
Synthesis and Structural Analysis
- Research has led to the synthesis of novel N-aminoimides, including compounds similar to the one , with a focus on their molecular and crystal structure. These compounds have shown distinct environments for N-amine groups, leading to different hydrogen bonding patterns (M. Struga et al., 2007).
- Another study has reported on the functionalization of similar compounds through reactions with phthalic anhydride, leading to various derivatives. These reactions and the resulting compounds have potential applications in further chemical synthesis and pharmaceutical research (R. Khusnitdinov et al., 2019).
Photoluminescent Properties
- A synthesis approach for amino-phthalimide derivatives, related to the chemical structure , has been developed, highlighting their high fluorescence properties. These compounds could have applications in materials science, particularly in the development of photoluminescent materials (A. Tan et al., 2014).
Vibrational and DFT Studies
- Comprehensive studies have been conducted on similar compounds, utilizing Fourier Transform Infrared (FTIR) and Raman spectroscopy, along with Density Functional Theory (DFT) calculations. These studies provide deep insights into the vibrational characteristics and molecular structures, which are crucial for understanding the chemical and physical properties of such compounds (V. Arjunan et al., 2009).
Potential Biological Applications
- Although the specific chemical has not been directly linked to biological applications in the provided research, compounds with similar structures have been explored for their potential as chemotherapeutic agents. This suggests that further research could uncover biological or pharmaceutical applications (Shilpi Jain et al., 2006).
将来の方向性
The potential of the direct functionalization of existing unsaturated hydrocarbons with substituted imidazoles and oxygen for the synthesis of multifunctionalized cyclopenta [ e ]isoindole-1,3 (2 H ,6 H )-diones is demonstrated . This suggests a promising future direction for the development of new synthetic methods for isoindole-1,3-dione derivatives.
作用機序
Target of Action
The compound 2-{[(3,4-dichlorophenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione is an indole derivative . Indole derivatives are known to bind with high affinity to multiple receptors , which makes them valuable for the development of new therapeutic derivatives . .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets to modulate these biological processes.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may interact with a variety of biochemical pathways.
Pharmacokinetics
The compound’s molecular weight is 321.158 , and it has a logP value of 4.42 , suggesting it may have good lipophilicity, which could influence its absorption and distribution.
Result of Action
Given the wide range of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.
特性
IUPAC Name |
2-[(3,4-dichloroanilino)methyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O2/c16-12-6-5-9(7-13(12)17)18-8-19-14(20)10-3-1-2-4-11(10)15(19)21/h1-7,18H,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHFYXLZKGGGKBS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CNC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
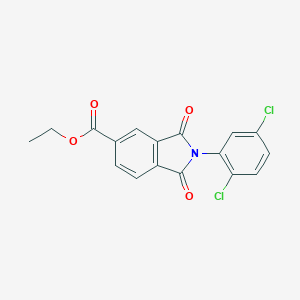
![5-bromo-2-[4-(2,3-dimethylphenoxy)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B434110.png)
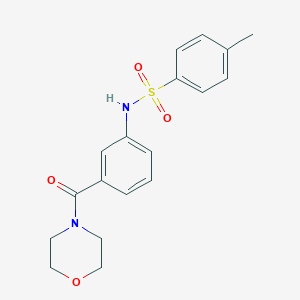
![[4-(4-Methylphenyl)phenyl] thiophene-2-carboxylate](/img/structure/B434160.png)

![4-Methyl-1-[3-(1-piperidinylsulfonyl)benzoyl]piperidine](/img/structure/B434167.png)
![4-Bromo-3-[(4-methylpiperidin-1-yl)sulfonyl]benzoic acid](/img/structure/B434174.png)

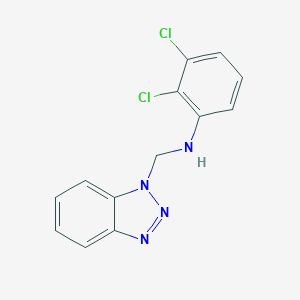


![Ethyl 4-{[(2-phenylquinolin-4-yl)carbonyl]amino}benzoate](/img/structure/B434275.png)
